

Toxicological profile of 1,1,1,2-Tetrachloroethane

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Compound of Interest

Compound Name: 1,1,1,2-Tetrachloroethane

Cat. No.: B7800634

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An In-depth Technical Guide on the Toxicological Profile of **1,1,1,2-Tetrachloroethane**

Introduction

1,1,1,2-Tetrachloroethane (CASRN 630-20-6), an isomer of 1,1,2,2-tetrachloroethane, is a chlorinated hydrocarbon that exists as a colorless, non-flammable liquid with a sweet, chloroform-like odor.[1][2] Historically, it has been used as a solvent, in the production of wood stains and varnishes, and as an intermediate in the manufacture of other chlorinated solvents like trichloroethylene and tetrachloroethylene.[3][4][5] While its commercial use has declined due to toxicity concerns, it can still be found as an impurity in other widely used products and as an environmental contaminant in air, water, and soil near manufacturing sites.[3][6] This document provides a comprehensive overview of the toxicological profile of **1,1,1,2-tetrachloroethane**, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The physical and chemical characteristics of **1,1,1,2-tetrachloroethane** are essential for understanding its environmental fate and toxicokinetics.

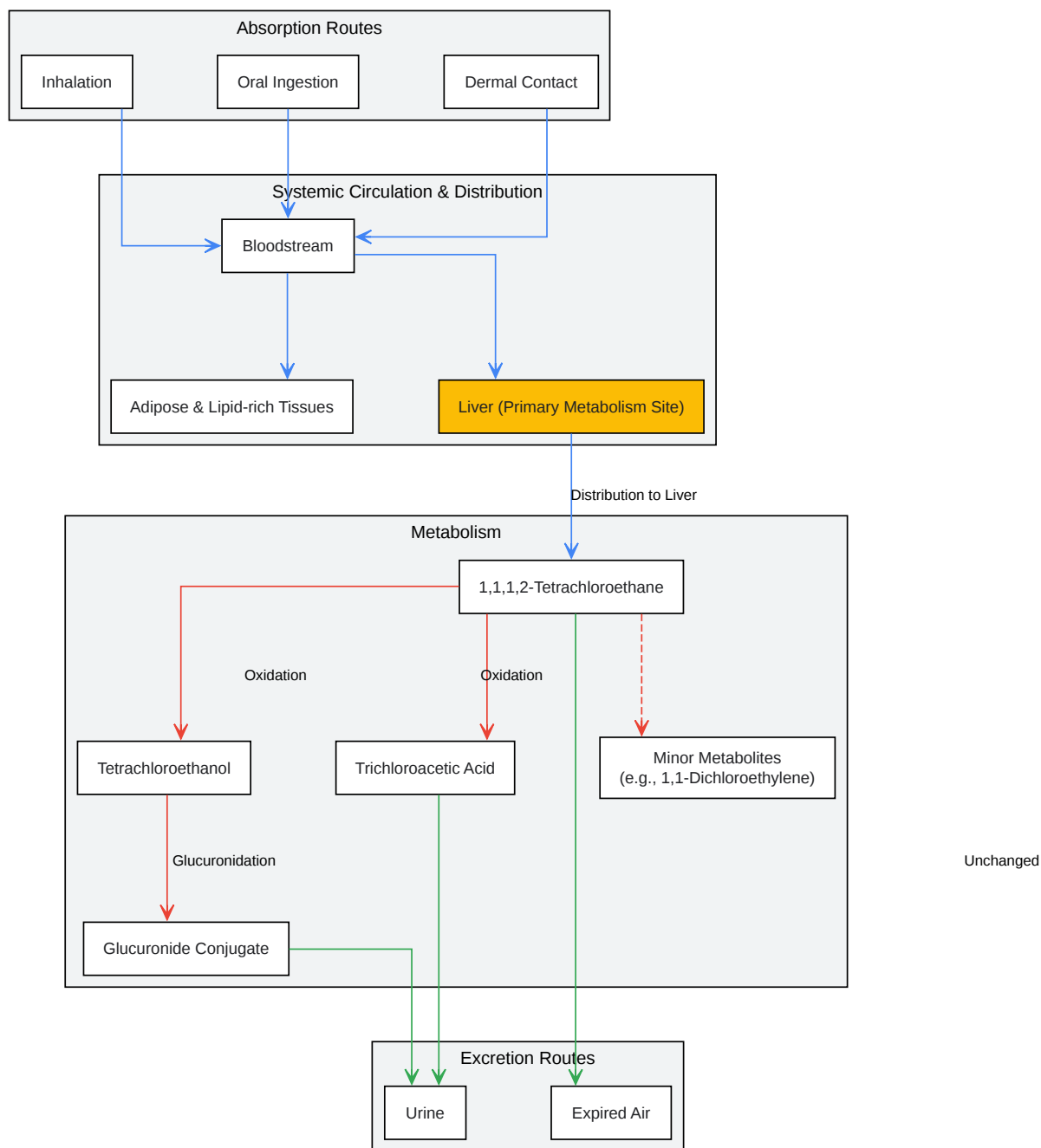
| Property | Value | Reference |
|---|--|-----------|
| CAS Registry Number | 630-20-6 | [2] |
| Molecular Formula | C ₂ H ₂ Cl ₄ | [2] |
| Molecular Weight | 167.84 g/mol | [1] |
| Appearance | Colorless heavy liquid | [1][4] |
| Odor | Sweet, chloroform-like | [1][2] |
| Boiling Point | 130.2 - 130.5 °C | [2][4] |
| Melting Point | -70.2 °C | [2][4] |
| Density | 1.5406 - 1.5532 g/cm ³ at 20 °C | [2][4] |
| Vapor Pressure | 1 kPa at 17 °C; 14 mmHg at 25°C | [1][4] |
| Water Solubility | 1.07 g/L at 25 °C (Slightly soluble) | [4] |
| Octanol/Water Partition Coefficient (log P) | 2.93 | [4] |
| Conversion Factor (Air) | 1 ppm = 6.87 mg/m ³ (at 25 °C, 101 kPa) | [4] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While no human data on the toxicokinetics of **1,1,1,2-tetrachloroethane** are available, studies in rodents provide insight into its ADME profile.[4]

- Absorption: Due to its lipophilic nature, **1,1,1,2-tetrachloroethane** is expected to be readily absorbed following oral, inhalation, and dermal exposure. An in vitro human blood:air partition coefficient of approximately 30 suggests significant respiratory uptake.[4]

- **Distribution:** Following absorption, it is likely distributed throughout the body, with potential accumulation in adipose and other lipid-rich tissues.
- **Metabolism:** The liver is the primary site of metabolism. In rodents, metabolism proceeds via oxidation to produce tetrachloroethanol, which can be conjugated with glucuronic acid. Trichloroacetic acid is another major urinary metabolite.^[4]^[7] Minor metabolic pathways may lead to the formation of 1,1-dichloroethylene and 1,1,2-trichloroethylene.^[4] After subcutaneous administration to mice, about 43% of the dose was exhaled within three days.^[7]
- **Excretion:** Metabolites, primarily trichloroethanol and trichloroacetic acid, are excreted in the urine.^[4]^[7] Approximately 78% of an administered dose was excreted by mice within three days.^[7]



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Figure 1: Toxicokinetics of **1,1,1,2-Tetrachloroethane**

Toxicological Profile

The primary target organs for **1,1,1,2-tetrachloroethane** toxicity are the liver, kidneys, and the central nervous system (CNS).[4]

Acute Toxicity

Exposure to high concentrations can cause irritation of the eyes, skin, nose, and throat, as well as CNS depression leading to symptoms like headache, dizziness, nausea, and confusion.[2]
[8]

| Species | Route | Parameter | Value (mg/kg) | Reference |
|--------------------------|-------|------------------|---------------|-----------|
| Male Wistar Rat | Oral | LD ₅₀ | 670 | [7] |
| Female Wistar Rat | Oral | LD ₅₀ | 780 | [7] |
| Male Swiss-Webster Mouse | Oral | LD ₅₀ | 1500 | [7] |

Subchronic and Chronic Toxicity

Long-term exposure studies in animals have confirmed hepatic and renal toxicity.

- **Hepatic Effects:** In a 2-year gavage study, mice exhibited liver alterations including inflammation, necrosis, fatty metamorphosis, and hepatocytomegaly.[4] Rats treated for 10 months showed hepatic fatty vacuolization and centrilobular necrosis.[4]
- **Renal Effects:** Long-term studies in rats revealed kidney mineralization.[6] Male rats treated for 21 days showed hyaline droplet nephropathy and increased tubule regeneration.[6]
- **Central Nervous System (CNS) Effects:** In a 103-week study, high-dose rats of both sexes showed signs of CNS effects, including inactivity and incoordination.[9]

| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |
|------------|-----------|--------|----------------------|----------------------|---|-----------|
| F344/N Rat | 103 weeks | Gavage | - | 125 | Kidney mineralization (males); Hepatic clear cell change (females) | [7][9] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified **1,1,1,2-tetrachloroethane** as Group 2B, possibly carcinogenic to humans.[4] This classification is based on sufficient evidence in experimental animals.

| Species | Strain | Route | Dosing Regimen | Findings | Reference |
|---------|--------|--------|--|---|---|
| Mouse | B6C3F1 | Gavage | 0, 250, or 500 mg/kg/day, 5 days/week for 65-103 weeks | Statistically significant increases in hepatocellular adenoma (males and females) and hepatocellular carcinoma (females). | [4] [9] |
| Rat | F344/N | Gavage | 0, 125, or 250 mg/kg/day, 5 days/week for 103 weeks | No clear evidence of carcinogenicity. The study's sensitivity was reduced by accidental deaths. | [4] [9] |

Genotoxicity

The evidence for the genotoxicity of **1,1,1,2-tetrachloroethane** is considered weak and the available data are limited.[\[4\]](#)

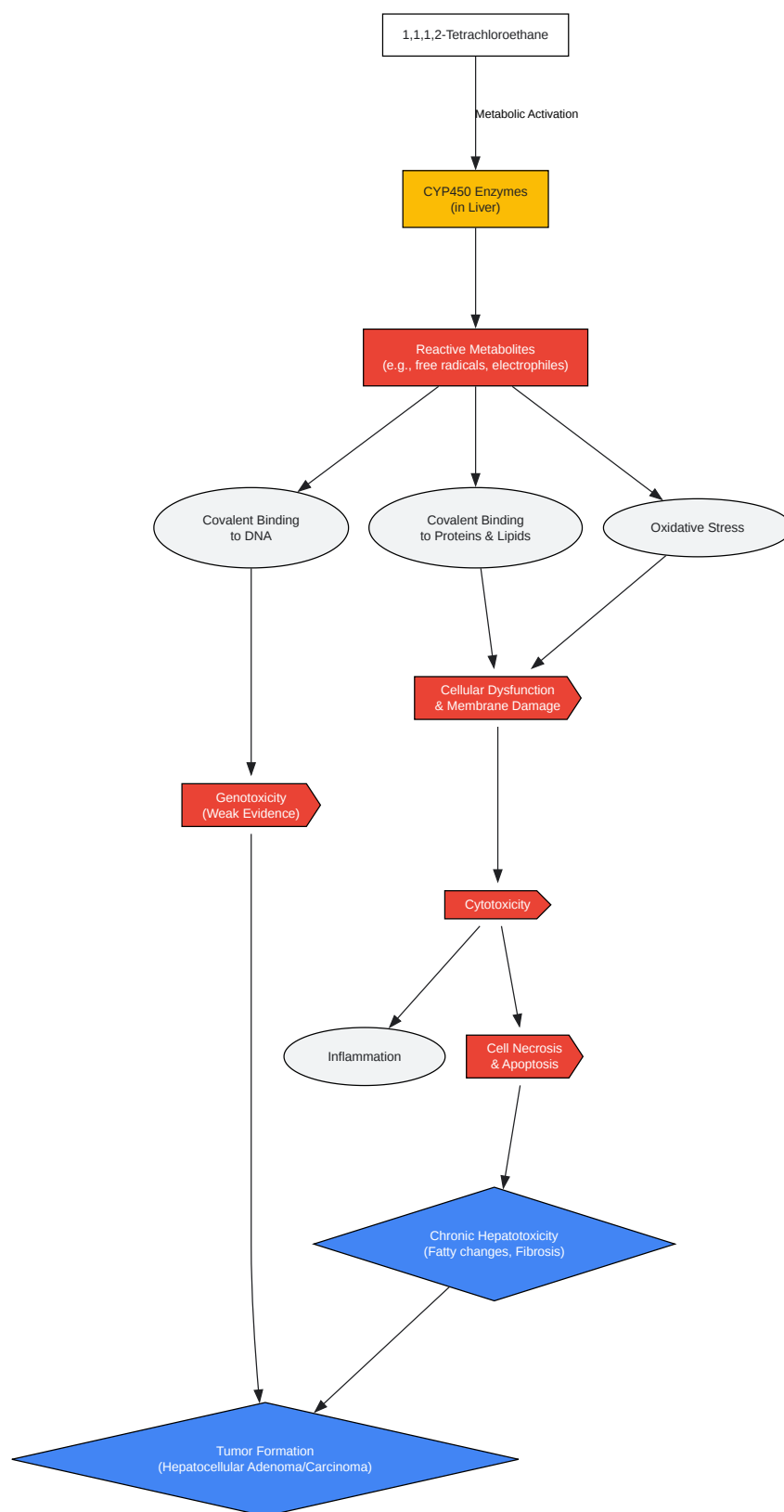
- Most studies of mutagenesis in bacteria have reported mixed or negative results.[\[4\]](#)[\[9\]](#)
- Some studies suggest possible clastogenic effects (causing structural chromosome damage).[\[4\]](#)
- One study reported that **1,1,1,2-tetrachloroethane** covalently bound to DNA in the lung, liver, kidney, and stomach of rats and mice following intraperitoneal injection.[\[3\]](#)[\[6\]](#)
- It was negative in a rat liver focus initiation/promotion assay.[\[9\]](#)

Reproductive and Developmental Toxicity

Data on reproductive and developmental toxicity are limited. In one long-term study, female rats treated with 300 mg/kg/day showed reduced growth.[9] No dedicated, comprehensive reproductive or developmental toxicity studies were found in the search results.

Mechanism of Toxicity

The precise mechanisms of **1,1,1,2-tetrachloroethane** toxicity are not fully elucidated, but evidence points towards metabolic activation as a key event, particularly for hepatotoxicity. Non-genotoxic mechanisms, such as cytotoxicity, are also implicated.[4]



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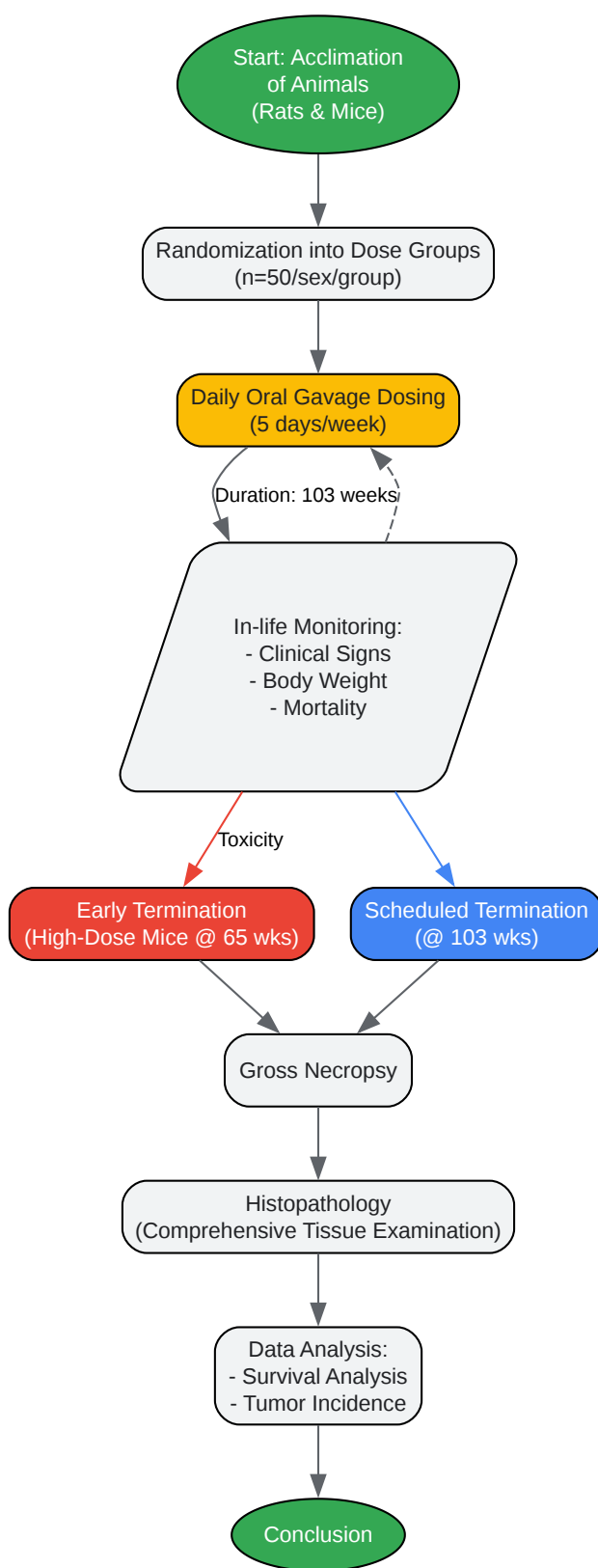
Figure 2: Proposed Mechanism of **1,1,1,2-Tetrachloroethane**-Induced Hepatotoxicity

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below is a summary of the protocol used in the key carcinogenicity bioassay conducted by the National Toxicology Program (NTP).

NTP (1983) Carcinogenicity Bioassay of **1,1,1,2-Tetrachloroethane**

- Test Substance: Technical grade **1,1,1,2-tetrachloroethane** (>99% pure) in corn oil vehicle.
- Species and Strain: Fischer 344/N (F344/N) rats and B6C3F1 mice.
- Group Size: 50 males and 50 females per dose group.
- Administration Route: Gavage (oral).
- Dosage Levels:
 - Rats: 0 (vehicle control), 125, or 250 mg/kg/day.
 - Mice: 0 (vehicle control), 250, or 500 mg/kg/day.
- Dosing Schedule: 5 days per week.
- Duration of Exposure: 103 weeks for control and low-dose groups. The high-dose mouse groups were terminated at 65 weeks due to excessive toxicity.[\[4\]](#)[\[9\]](#)
- Observations:
 - Mortality and clinical signs were observed throughout the study.
 - Body weights were recorded regularly.
 - Comprehensive histopathologic examinations were performed on all animals in all groups at the end of the study.



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Figure 3: Workflow for a Chronic Rodent Carcinogenicity Bioassay

Conclusion

1,1,1,2-Tetrachloroethane is a chemical with significant toxicological concerns, particularly regarding its effects on the liver, kidneys, and central nervous system. The classification by IARC as a possible human carcinogen is supported by clear evidence of carcinogenicity in mice, specifically the induction of hepatocellular tumors. While the evidence for genotoxicity is weak, its potential to bind to DNA warrants consideration. The toxic effects appear to be mediated, at least in part, by metabolic activation to reactive intermediates. Given the limited data on human exposure and reproductive toxicity, a cautious approach to handling and exposure is strongly advised.

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